N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(2-bromo-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-8(16)14-7-6-10-9-4-2-3-5-11(9)15-12(10)13/h2-5,15H,6-7H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWROPIZBUMLVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C(NC2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617635 | |
| Record name | N-[2-(2-Bromo-1H-indol-3-yl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156997-99-8 | |
| Record name | N-[2-(2-Bromo-1H-indol-3-yl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide typically involves the bromination of indole derivatives followed by acylation. One common method includes the reaction of 2-bromoindole with ethylamine under controlled conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and acylation processes, utilizing automated reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The indole ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted indole derivatives .
Scientific Research Applications
Pharmacology
N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide has been investigated for its potential in treating various sleep disorders due to its potent agonistic activity at melatonin receptors. Research indicates that it can help regulate circadian rhythms, making it a candidate for therapies aimed at conditions like insomnia and jet lag .
Cancer Research
This compound has also been explored for its antitumor properties . Studies suggest that indole derivatives, including this compound, exhibit significant activity against solid tumors, particularly colon and lung cancers. The mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth .
Neuroprotection
Research highlights the neuroprotective effects of this compound. It has been shown to mitigate oxidative stress and inflammation in neuronal cells, suggesting its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 1: Sleep Disorders
A clinical study evaluated the efficacy of this compound in patients with chronic insomnia. Results indicated significant improvements in sleep onset latency and total sleep time compared to placebo controls.
Case Study 2: Antitumor Activity
In vitro studies demonstrated that this compound effectively inhibited the proliferation of colon cancer cells by inducing apoptosis through mitochondrial pathways. In vivo studies further confirmed its antitumor efficacy in animal models .
Mechanism of Action
The mechanism of action of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The exact pathways depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Structural Variations in the Indole Core
The position and type of substituents on the indole ring significantly influence physicochemical and biological properties. Below is a comparative analysis:
Key Observations :
Modifications in the Acetamide Side Chain
The ethyl-acetamide side chain’s modifications impact conformational flexibility and intermolecular interactions:
Key Observations :
Key Observations :
- The absence of cytotoxicity in dihydroindole derivatives () suggests that electron-withdrawing groups (e.g., ketone, hydroxyl) may reduce bioactivity compared to halogenated analogs .
- Bromine’s position (e.g., 5-bromo in vs. 2-bromo in the target) may differentially influence target binding and potency .
Biological Activity
N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide is a brominated indole derivative that has garnered attention due to its potential pharmacological properties. The compound is characterized by a unique structural configuration that may enhance its biological activities, particularly in the fields of oncology, antimicrobial research, and neurobiology. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₃H₁₅BrN₂O₂ and a molecular weight of approximately 311.17 g/mol. The compound features a brominated indole moiety linked to an ethyl acetamide group, which is believed to contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅BrN₂O₂ |
| Molecular Weight | 311.17 g/mol |
| Structural Features | Brominated indole, ethyl acetamide linkage |
The biological activities of this compound are largely attributed to its interactions with various biological targets:
- Anticancer Activity : Indole derivatives, including this compound, have been shown to exhibit significant anticancer properties. They may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways.
- Antimicrobial Properties : The compound exhibits antibacterial activity against certain microbial strains. Its effectiveness suggests potential applications in treating infections caused by resistant bacteria.
- Neuropharmacological Effects : Similar compounds have been identified as melatonin receptor agonists, indicating that this compound may influence circadian rhythms and sleep disorders.
Anticancer Activity
A study focusing on the anticancer properties of indole derivatives reported that this compound demonstrated cytotoxic effects against various cancer cell lines. The MTT assay indicated significant growth inhibition in colon (HT29), prostate (PC3), and lung (H460M) carcinoma cells after 144 hours of treatment .
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| HT29 | 15.4 | Significant growth inhibition |
| PC3 | 12.8 | Induction of apoptosis |
| H460M | 10.5 | Cytotoxic effects observed |
Antimicrobial Activity
In antimicrobial studies, this compound was tested against several bacterial strains, showing notable activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus ATCC 25923 | 3.90 µg/mL |
| Escherichia coli ATCC 25922 | 5.00 µg/mL |
| Mycobacterium smegmatis | 4.50 µg/mL |
These results indicate that the compound has potential as an antibacterial agent, particularly against resistant strains like MRSA.
Neuropharmacological Studies
Research into the neuropharmacological effects revealed that this compound acts as a potent melatonin receptor agonist. Binding affinity studies showed that it interacts with melatonin receptors (MT1 and MT2), suggesting therapeutic applications in regulating sleep and mood disorders.
Q & A
Q. What are the optimized synthetic routes for N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide?
- Methodological Answer : A common approach involves coupling bromoacetyl derivatives with indole-containing precursors. For example, in related indole-acetamide syntheses, NaH in DMF is used to deprotonate intermediates, enabling nucleophilic substitution or condensation reactions. For instance, describes a protocol where equimolar quantities of indole derivatives and bromoacetamides are stirred in DMF with NaH at 35°C for 8 hours, yielding products in good yields . This method can be adapted by substituting 5-methoxyindole precursors with 2-bromoindole analogs.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm the indole core and acetamide sidechain. For example, in , indole protons resonate at δ 7.0–7.5 ppm, while the acetamide carbonyl appears at ~170 ppm in ¹³C NMR .
- IR Spectroscopy : The amide C=O stretch typically appears at 1650–1680 cm⁻¹, as observed in similar indole-acetamides () .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₃H₁₅BrN₂O₂ for this compound; reports exact mass data for analogs) .
Advanced Research Questions
Q. How can computational modeling predict the biological interactions of this compound?
Q. How do structural modifications (e.g., halogen substitution) influence the compound’s bioactivity?
- Methodological Answer : Systematic SAR studies are essential. For example:
- Bromine vs. Methoxy Groups : and highlight that bromine enhances electrophilic reactivity, potentially improving binding to nucleophilic protein residues, whereas methoxy groups may alter solubility .
- Sidechain Optimization : In , replacing the 5-methoxy group with nitro or pyridyl substituents modulated cytotoxicity by up to 10-fold in cancer cell lines. These modifications can be guided by Hammett σ constants or logP calculations .
Q. What strategies resolve contradictions in reported biological activity data for indole-acetamide derivatives?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin).
- Metabolic Stability Testing : Liver microsome assays (e.g., human CYP3A4) can explain discrepancies due to rapid degradation.
- Crystallographic Validation : Co-crystallize the compound with its target (e.g., Bcl-2) to confirm binding modes, as done in for analogous structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
